molecular formula C8H14Cl2N2O2 B043627 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride CAS No. 131076-14-7

4,5-Dimethoxybenzene-1,2-diamine dihydrochloride

Cat. No. B043627
M. Wt: 241.11 g/mol
InChI Key: ORAAOAMEUMZGGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride involves complex organic reactions. For instance, derivatives of dimethoxybenzene have been synthesized through nucleophilic substitution reactions followed by catalytic reduction processes. These methods highlight the intricate steps required to introduce specific functional groups onto the benzene ring, which is crucial for obtaining the desired chemical properties and reactivity (Yang & Hsiao, 2004).

Molecular Structure Analysis

The molecular structure of related compounds shows that dimethoxybenzene derivatives can adopt various configurations based on the substituents and their positions on the benzene ring. The structural analysis often involves X-ray crystallography to determine bond lengths, angles, and overall molecular geometry, which are crucial for understanding the chemical behavior and interactions of these compounds (Wang et al., 2008).

Chemical Reactions and Properties

4,5-Dimethoxybenzene-1,2-diamine dihydrochloride participates in various chemical reactions, including nucleophilic substitutions and reactions with diamines under high pressure to form cyclization products. These reactions demonstrate the compound's versatility and its potential to serve as a precursor or intermediate in the synthesis of more complex molecules (Ibata, Zou, & Demura, 1995).

Physical Properties Analysis

The physical properties of dimethoxybenzene derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and substituents. These properties are essential for determining the material's suitability for various applications, including its use in organic electronics or as a chemical reagent (Hayashi, Koizumi, & Kamiya, 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity with specific reagents, acid-base behavior, and participation in electron transfer reactions, are central to understanding how 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride interacts in chemical systems. These properties determine its role in synthesis pathways and its behavior under different chemical conditions (Morton & Barrett, 2005).

Scientific Research Applications

  • Application in Proteomics Research

    • Field : Biochemistry and Proteomics
    • Summary : 4,5-Dimethoxybenzene-1,2-diamine is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
  • Application in the Synthesis of Fluorescent Benzimidazole Derivatives

    • Field : Organic Chemistry
    • Summary : 1,2-Diamino-4,5-dimethoxybenzene reacts with aldehydes to produce highly fluorescent benzimidazole derivatives . These derivatives can be used for the detection of aromatic aldehydes.
    • Methods : The compound is reacted with aldehydes under suitable conditions to produce the benzimidazole derivatives . The specific conditions and parameters would depend on the particular aldehyde and the desired derivative.
    • Results : The reaction produces highly fluorescent benzimidazole derivatives, which can be used for the detection of aromatic aldehydes .
  • Application in the Detection of Aromatic Aldehydes

    • Field : Analytical Chemistry
    • Summary : 1,2-Diamino-4,5-dimethoxybenzene reacts with aldehydes to produce highly fluorescent benzimidazole derivatives . It can be used for the detection of aromatic aldehydes as well as DTAN.
    • Methods : The compound is reacted with aldehydes under suitable conditions to produce the benzimidazole derivatives . The specific conditions and parameters would depend on the particular aldehyde and the desired derivative.
    • Results : The reaction produces highly fluorescent benzimidazole derivatives, which can be used for the detection of aromatic aldehydes .

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, and may cause respiratory irritation . It also causes skin and serious eye irritation .

Future Directions

The compound can be used for the detection of aromatic aldehydes as well as DTAN . It has potential applications in the field of fluorescence-based detection and quantitation of certain compounds .

properties

IUPAC Name

4,5-dimethoxybenzene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.2ClH/c1-11-7-3-5(9)6(10)4-8(7)12-2;;/h3-4H,9-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAAOAMEUMZGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)N)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514693
Record name 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethoxybenzene-1,2-diamine dihydrochloride

CAS RN

131076-14-7
Record name 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 131076-14-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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